(4Z)-3,5-dimethyl-1-phenyl-pyrazole-4-carbaldehyde oxime
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Overview
Description
3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde oxime is a chemical compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions This particular compound is characterized by the presence of a phenyl group, two methyl groups, and an oxime functional group attached to the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde oxime typically involves the following steps:
Formation of 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde: This can be achieved by reacting benzaldehyde with 2-amino-3,5-dimethylpyrazole under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity. This may include the use of continuous flow reactors and automated systems to control temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde oxime can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitriles or other oxidized derivatives.
Reduction: The oxime group can be reduced to form amines.
Substitution: The phenyl and methyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products
Oxidation: Formation of nitriles or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde oxime has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde oxime involves its interaction with various molecular targets. The oxime group can form hydrogen bonds and coordinate with metal ions, making it a versatile ligand in coordination chemistry . The pyrazole ring can participate in π-π stacking interactions and hydrogen bonding, influencing its biological activity .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde: Lacks the oxime group but shares the core pyrazole structure.
1,3-Dimethyl-5-phenoxy-4-carboxaldehyde oxime: Similar in structure but with a phenoxy group instead of a phenyl group.
3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carboxylic acid: Contains a carboxylic acid group instead of an oxime.
Uniqueness
The presence of the oxime group in 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde oxime imparts unique chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
N-[(3,5-dimethyl-1-phenylpyrazol-4-yl)methylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c1-9-12(8-13-16)10(2)15(14-9)11-6-4-3-5-7-11/h3-8,16H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCSJQQFWHWWMMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)C=NO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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